Home > Products > Screening Compounds P35112 > 4-(4-Iodophenyl)cyclohexanol
4-(4-Iodophenyl)cyclohexanol -

4-(4-Iodophenyl)cyclohexanol

Catalog Number: EVT-15466285
CAS Number:
Molecular Formula: C12H15IO
Molecular Weight: 302.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-Iodophenyl)cyclohexanol is a compound of significant interest in medicinal chemistry, particularly for its potential applications in targeting sigma receptors, which are implicated in various diseases, including cancer. This compound is characterized by the presence of an iodine atom on a phenyl group attached to a cyclohexanol structure, contributing to its unique chemical properties and biological activities.

Source

The compound can be synthesized through various methods, often involving halogenation reactions or the hydrogenation of specific precursors. The presence of the iodine atom enhances its utility in radiolabeling for imaging and therapeutic applications.

Classification

4-(4-Iodophenyl)cyclohexanol falls under the category of organic compounds, specifically as an iodophenyl derivative of cyclohexanol. It is classified as a secondary alcohol due to the hydroxyl group attached to the cyclohexane ring.

Synthesis Analysis

Methods

The synthesis of 4-(4-Iodophenyl)cyclohexanol typically involves several steps:

  1. Halogenation: The introduction of the iodine atom can be achieved through electrophilic aromatic substitution using iodine monochloride or other iodinating agents.
  2. Cyclohexanol Formation: The cyclohexanol framework can be constructed via reduction processes from corresponding ketones or aldehydes.
  3. Purification: The product is usually purified through recrystallization or chromatography to obtain high purity suitable for biological evaluation.

Technical Details

For example, one method involves starting with 4-(4-iodophenyl)cyclohexanone and reducing it using lithium aluminum hydride or similar reducing agents to yield 4-(4-iodophenyl)cyclohexanol. The reaction conditions must be carefully controlled to prevent over-reduction or side reactions.

Molecular Structure Analysis

Structure

The molecular formula for 4-(4-Iodophenyl)cyclohexanol is C12H15IOC_{12}H_{15}IO. The structure consists of a cyclohexanol ring bonded to a para-substituted iodine-containing phenyl group.

Data

  • Molecular Weight: Approximately 284.15 g/mol
  • Density: Typically around 1.2 g/cm³
  • Melting Point: Exact values can vary but are generally reported between 100°C and 120°C depending on purity.

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation and spatial arrangement.

Chemical Reactions Analysis

Reactions

4-(4-Iodophenyl)cyclohexanol participates in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation: It can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  3. Esterification: Reacting with carboxylic acids can yield esters, which may have enhanced solubility and bioactivity.

Technical Details

For instance, when subjected to oxidation with chromic acid, 4-(4-iodophenyl)cyclohexanol can yield 4-(4-iodophenyl)cyclohexanone, demonstrating its versatility as a synthetic intermediate.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(4-Iodophenyl)cyclohexanol primarily involves interaction with sigma receptors. These receptors are known to mediate various cellular processes, including proliferation and apoptosis in cancer cells.

Data

Studies have shown that radiolabeled derivatives of this compound exhibit high affinity for sigma receptors, leading to significant inhibition of tumor cell growth in preclinical models. This suggests potential applications in targeted radionuclide therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 300°C
  • Flash Point: Around 150°C
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

The presence of the iodine atom contributes to unique reactivity patterns, including enhanced electrophilicity and potential for radiolabeling applications. Its secondary alcohol nature allows for typical alcohol reactions such as dehydration and esterification.

Applications

Scientific Uses

  1. Radiopharmaceuticals: Due to its ability to bind sigma receptors, derivatives of 4-(4-Iodophenyl)cyclohexanol are being explored for use in imaging and therapeutic applications in oncology.
  2. Chemical Intermediates: It serves as a key intermediate in synthesizing other biologically active compounds.
  3. Research Tool: Used in studies investigating sigma receptor functions and their roles in various pathologies.
Introduction to 4-(4-Iodophenyl)cyclohexanol in Receptor-Targeted Research

Historical Context of Sigma Receptor Ligand Development

The evolution of sigma receptor pharmacology represents a significant chapter in neuropharmacology and oncology. Initially misclassified in 1976 as an opioid receptor subtype by Martin et al. [1], sigma receptors were later redefined as a distinct entity with unique ligand binding profiles and physiological roles. By the early 1990s, pharmacological studies established the existence of at least two subtypes: sigma-1 (σ₁) and sigma-2 (σ₂), differentiated by molecular weight, drug selectivity, and physiological functions [1] [6]. The σ₁ receptor was cloned as a 24-kDa transmembrane chaperone protein localized predominantly on the endoplasmic reticulum (ER) and outer cell membrane, influencing Ca²⁺ signaling, neurotransmitter release, cellular redox balance, and stress responses [6]. In contrast, the σ₂ receptor (recently identified as progesterone receptor membrane component 1) remains incompletely characterized but is strongly associated with tumor proliferation.

Postmortem studies revealed altered sigma receptor densities in neurological pathologies—reduced hippocampal σ₁ receptors in Alzheimer’s disease [1] and decreased cortical receptors in schizophrenia [10]. Concurrently, radioligand development accelerated for imaging and therapeutic applications. Early ligands like haloperidol and (+)-pentazocine suffered from low selectivity or affinity. This drove the synthesis of iodinated vesamicol analogs, leading to the discovery of 4-(4-iodophenyl)cyclohexanol derivatives—notably the (+)-enantiomer of 2-[4-(4-iodophenyl)piperidino]cyclohexanol [(+)-pIV]—which exhibited nanomolar affinity for σ₁ receptors [4] [10].

Table 1: Evolution of Key Sigma Receptor Ligands

Ligand EraRepresentative Compoundsσ₁ Affinity (Ki, nM)Primary Applications
First GenerationHaloperidol, (+)-Pentazocine13.5–19.9Behavioral studies
Second Generation[¹²⁵I]IPDM, [¹²³I]RSA-9632.0–8.5SPECT brain imaging
Vesamicol Derivatives(+)-pIV1.3 ± 0.47Tumor imaging, CNS mapping, α-therapy

Role of 4-(4-Iodophenyl)cyclohexanol in Bridging Vesamicol Derivatives and Sigma Receptor Pharmacology

Vesamicol, originally characterized as a vesicular acetylcholine transporter (VAChT) inhibitor, served as the structural template for developing sigma-selective ligands. Strategic iodination of its 4-phenylpiperidine moiety profoundly altered binding specificity. When iodine was introduced at the para-position, creating 2-[4-(4-iodophenyl)piperidino]cyclohexanol (pIV), affinity shifted decisively toward sigma receptors over VAChT [4] [10]. Competitive binding assays demonstrated that (+)-pIV exhibited a Ki of 1.30 nM for σ₁ receptors—16-fold higher than for σ₂ receptors (Ki = 20.4 nM) and >10-fold higher than reference ligands like (+)-pentazocine (Ki = 19.9 nM) or haloperidol (Ki = 13.5 nM) [10]. Crucially, its (+)-enantiomer showed minimal interaction with VAChT (Ki = 1,260 nM), dopamine, serotonin, or adrenergic receptors, confirming subtype selectivity [10].

This structural optimization enabled translational applications:

  • Tumor Imaging & Therapy: (+)-[¹²⁵I]pIV exhibited high uptake and prolonged retention in human prostate (DU-145) tumors in mice, with tumor-to-blood ratios surpassing 5:1 at 24 hours post-injection. Uptake was blocked by co-administered sigma ligands, confirming σ₁-mediated targeting [2]. In therapy, (+)-[¹³¹I]pIV significantly inhibited DU-145 tumor growth (7.4 MBq dose), establishing proof-of-concept for radionuclide therapy [2].
  • CNS Imaging: Despite high initial brain uptake (1.34–1.58 %ID/g), (+)-[¹²⁵I]pIV faced limitations from high lipophilicity (log P > 3), causing liver/kidney accumulation [7]. This drove the development of hydrophilic analogs like (+)-IV-OH (log P reduced by 1.8-fold), which improved clearance from non-target tissues while retaining tumor affinity [7].

Table 2: Pharmacological Profile of (+)-pIV vs. Vesamicol

ParameterVesamicol(–)-pIV(+)-pIV
VAChT Ki (nM)13.04121,260
σ₁ Ki (nM)19.1Not reported1.30
σ₂ Ki (nM)159.3Not reported20.4
σ₂/σ₁ Selectivity8.3-fold15.7-fold

Significance of Structural Chirality in Enantiomer-Specific Binding Affinities

Chirality governs the pharmacodynamics of 4-(4-iodophenyl)cyclohexanol derivatives. The asymmetric carbon in the cyclohexanol ring generates enantiomers with divergent binding behaviors. For pIV, the (+)-enantiomer demonstrates exceptional σ₁ affinity (Ki = 1.30 nM), while the (–)-enantiomer binds weakly to σ₁ receptors but retains moderate VAChT affinity (Ki = 412 nM) [4] [10]. This enantioselectivity arises from stereospecific interactions with the σ₁ receptor’s ligand-binding pocket, particularly electrostatic engagement between the protonated piperidine nitrogen and Glu172 residue [9].

Specific activity (SA) further modulates in vivo chiral discrimination. Low-SA (+)-[¹²⁵I]pIV (16–30 Ci/mmol), prepared by isotopic exchange, contains unlabeled enantiomers that compete for σ₁ sites, increasing non-specific binding. In contrast, high-SA (>2,400 Ci/mmol) material synthesized via no-carrier-added iododestannylation enhances target specificity:

  • In blocking studies, brain uptake of high-SA (+)-[¹²⁵I]pIV decreased by >50% with σ₁ ligands (pentazocine, haloperidol), whereas low-SA ligand reduction was less pronounced [3].
  • Metabolic stability diverged: High-SA compound showed elevated blood cell binding (58.4% vs. 46.0%) and faster plasma metabolism (57.3% metabolites at 30 min vs. 45.5%) [3].

These findings underscore chirality’s role in optimizing signal-to-noise ratios for imaging and therapy. Newer derivatives like aza-vesamicols (e.g., [²¹¹At]mAtC2N5V) retain enantiomeric sensitivity—validating chiral optimization as a cornerstone for sigma ligand development [9].

Table 3: Impact of Chirality and Specific Activity on (+)-pIV

Property(+)-Enantiomer(–)-EnantiomerHigh vs. Low SA Effects
σ₁ AffinityKi = 1.30 nMWeak (>100 nM)High SA: Lower non-specific binding
VAChT AffinityKi = 1,260 nMKi = 412 nMLow SA: Higher brain uptake
Primary Useσ₁ imaging/therapyVAChT imagingHigh SA: Better blocked by σ ligands
Metabolic RateFast (High SA)Not studiedHigh SA: Faster plasma clearance

Properties

Product Name

4-(4-Iodophenyl)cyclohexanol

IUPAC Name

4-(4-iodophenyl)cyclohexan-1-ol

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

InChI

InChI=1S/C12H15IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2

InChI Key

JLXAMLMUHGOCIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.